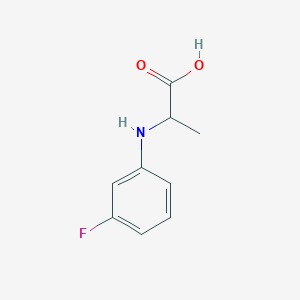
3-(2-amino-ethyl)-5-ethyl-oxazolidine-2,4-dione, hydrochloride, AldrichCPR
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Amino-ethyl)-5-ethyl-oxazolidine-2,4-dione, hydrochloride, AldrichCPR is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an oxazolidine ring and an aminoethyl group, making it a versatile intermediate for synthesizing other compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Amino-ethyl)-5-ethyl-oxazolidine-2,4-dione, hydrochloride typically involves the cyclization of ethyl-2-amino-ethylamine with oxalyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the product is then hydrochlorinated to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(2-Amino-ethyl)-5-ethyl-oxazolidine-2,4-dione, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding amine oxides.
Reduction: The oxazolidine ring can be reduced to yield amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the oxazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like ammonia or amines are used, often in the presence of a base.
Major Products Formed:
Oxidation: Aminoethylamine oxides
Reduction: Ethylamine derivatives
Substitution: Substituted oxazolidines or amines
Applications De Recherche Scientifique
3-(2-Amino-ethyl)-5-ethyl-oxazolidine-2,4-dione, hydrochloride has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound can be used to study enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 3-(2-Amino-ethyl)-5-ethyl-oxazolidine-2,4-dione, hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The aminoethyl group can act as a nucleophile, while the oxazolidine ring can participate in hydrogen bonding and other interactions. These properties make it useful in various biological and chemical processes.
Comparaison Avec Des Composés Similaires
3-(2-Aminoethyl)aminopropyltrimethoxysilane: Used as a silane coupling agent in materials science.
Tris(2-aminoethyl)amine: A water-soluble ligand used in coordination chemistry.
Uniqueness: 3-(2-Amino-ethyl)-5-ethyl-oxazolidine-2,4-dione, hydrochloride is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions and applications. Its versatility and reactivity make it a valuable compound in scientific research and industrial applications.
Propriétés
IUPAC Name |
3-(2-aminoethyl)-5-ethyl-1,3-oxazolidine-2,4-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3.ClH/c1-2-5-6(10)9(4-3-8)7(11)12-5;/h5H,2-4,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVAUKWQDXHTWER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(C(=O)O1)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-Chloro-4-[[chloro(cyclohexyl)phosphoryl]methyl]benzene](/img/structure/B7813360.png)










![Ethyl 1-[(3-bromo-4-methoxyphenyl)methyl]pyrazole-4-carboxylate](/img/structure/B7813487.png)


